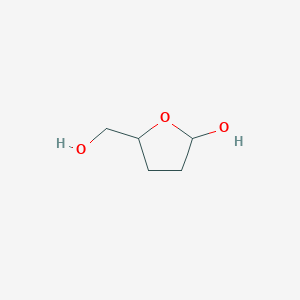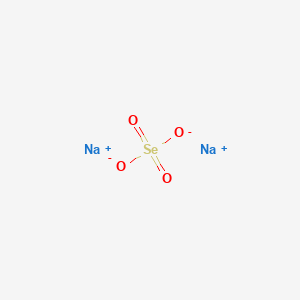
5-Hydroxypentanoic acid
Overview
Description
5-Hydroxypentanoic acid, also known as 5-hydroxyvaleric acid, belongs to the class of organic compounds known as hydroxy fatty acids . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
Synthesis Analysis
The synthesis of 5-Hydroxypentanoic acid has been explored in various studies. For instance, a continuous-flow packed-bed reactor (PBR) was set up using the immobilized Candida antarctica lipase B biocatalyst (CalB PBR) and applied to the hydrolysis reactions of ϵ-caprolactone, δ-valerolactone, and γ-butyrolactone to synthesize 6-hydroxycaproic acid, 5-hydroxypentanoic acid, and 4-hydroxybutanoic acid .Molecular Structure Analysis
The molecular formula of 5-Hydroxypentanoic acid is C5H10O3 . The structure of this compound has been analyzed in various studies .Physical And Chemical Properties Analysis
5-Hydroxypentanoic acid has a boiling point of 268.2±23.0 °C at 760 mmHg . It has a molar refractivity of 60 Å . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Medicine: Therapeutic Potential
5-Hydroxypentanoic acid: has been identified as a compound with potential therapeutic applications. It is structurally related to γ-hydroxyvaleric acid (GHV) , which is a drug with effects similar to γ-hydroxybutyric acid (GHB) . This association suggests that 5-Hydroxypentanoic acid could be explored for its pharmacological properties, particularly in the development of treatments for conditions modulated by GHB, albeit with less potency .
Biochemistry: Enzyme Function Modulation
In biochemistry, 5-Hydroxypentanoic acid is recognized for its role in enzyme function. It has been shown to bind to enzymes such as Delta-aminolevulinic acid dehydratase , which catalyzes an early step in the biosynthesis of tetrapyrroles . This indicates its potential utility in studying enzyme mechanisms and designing enzyme inhibitors for research and therapeutic purposes.
Agriculture: Pesticide and Fertilizer Development
The lactone form of 5-Hydroxypentanoic acid , known as γ-valerolactone , has been used in chemical communication within agriculture . Its ability to serve as a volatile chemical signal makes it a candidate for developing new pesticides and fertilizers that can enhance crop protection and growth through natural signaling pathways.
Material Science: Polymer Synthesis
In material science, 5-Hydroxypentanoic acid derivatives are used in the synthesis of polymers and other materials. Its modified forms, such as 5-hydroxy-pentanoic acid phenethyl-amide , have specific applications in creating new materials with desired properties . The compound’s versatility in forming esters and amides makes it valuable for material innovation.
Environmental Science: Biomass Conversion
5-Hydroxypentanoic acid: is involved in the conversion of biomass into valuable chemicals. It is a key intermediate in the production of γ-valerolactone , a compound derived from cellulosic biomass, which is a potential green solvent and fuel . This application is crucial for developing sustainable technologies that convert renewable resources into energy and materials.
Food Industry: Food Preservation
In the food industry, the antioxidant properties of 5-Hydroxypentanoic acid and its derivatives can be harnessed for food preservation. As a natural compound, it can contribute to the development of food additives and active packaging that extend shelf life and improve food safety without the use of synthetic preservatives .
Safety and Hazards
5-Hydroxypentanoic acid is classified as having skin irritation (Category 2), eye irritation (Category 2), acute toxicity oral (Category 4), and specific target organ toxicity, single exposure (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions of research on 5-Hydroxypentanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the use of lactones as volatile chemical signals, which can be formed from hydroxy acids like 5-Hydroxypentanoic acid, has been discussed . Additionally, the biocatalytic production of a Nylon 6 precursor from caprolactone, which involves the synthesis of 5-Hydroxypentanoic acid, represents a promising direction for sustainable industrial development .
Mechanism of Action
Target of Action
5-Hydroxypentanoic acid, also known as 5-hydroxyvaleric acid, belongs to the class of organic compounds known as hydroxy fatty acids . These are fatty acids in which the chain bears a hydroxyl group
Mode of Action
It’s known that hydroxy acids or their activated forms are usually the natural precursors in the biosynthesis of lactones .
Biochemical Pathways
It’s known that lactones, which are cyclic esters of hydroxy acids, play a significant role in chemical communication among a wide variety of organisms .
Pharmacokinetics
It’s known that 5-hydroxypentanoic acid is a very hydrophobic molecule, practically insoluble , which could impact its bioavailability.
Result of Action
It’s known that lactones, which can be produced from hydroxy acids like 5-hydroxypentanoic acid, are often used as volatile signals in chemical communication among various organisms .
Action Environment
It’s known that the cyclization of hydroxy acids into lactones can significantly increase the vapour pressure of the resulting compound , which could potentially be influenced by environmental conditions.
properties
IUPAC Name |
5-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOJOSOUIAQEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
131004-94-9 | |
| Record name | Pentanoic acid, 5-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131004-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10158420 | |
| Record name | 5-Hydroxyvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypentanoic acid | |
CAS RN |
13392-69-3 | |
| Record name | 5-Hydroxypentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-hydroxyvaleric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Hydroxyvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EVV4LP59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxypentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061927 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)






